4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
4-(4-methylsulfanylphenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-24-12-6-4-11(5-7-12)16-15-14(19-18(23)20-16)10-21(17(15)22)9-13-3-2-8-25-13/h2-8,16H,9-10H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHGDYUEKZDPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CS4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps:
Starting Materials: : Common starting materials include thiophene derivatives, methylthio benzene derivatives, and suitable pyrrolo[3,4-d]pyrimidine precursors.
Condensation Reactions: : Initial steps often involve condensation reactions to form intermediate compounds.
Cyclization: : Cyclization reactions follow, forming the core heterocyclic structure.
Functionalization: : Additional steps to introduce and position the thiomethyl and thiophen-2-ylmethyl groups.
Industrial Production Methods:
Industrially, the compound's production would rely on scalable synthetic routes that prioritize yield, cost-effectiveness, and safety. This typically involves optimization of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation at the sulfur atoms, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive reactions may reduce the pyrrolo[3,4-d]pyrimidine ring or the thiophenyl moieties.
Substitution: : Electrophilic or nucleophilic substitutions can occur on the aromatic rings or at the pyrrolo[3,4-d]pyrimidine core.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituents: : Halides, alkyl groups, and other electrophiles or nucleophiles depending on the desired substitution pattern.
Major Products:
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced heterocyclic compounds.
Substitution: : Various substituted derivatives retaining the core structure.
Scientific Research Applications
The compound has several notable scientific research applications:
Chemistry: : Utilized in studying reaction mechanisms involving sulfur-containing heterocycles.
Biology: : Investigated for potential interactions with biological macromolecules, enzyme inhibition, and signal transduction pathways.
Medicine: : Explored for therapeutic properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Applications in materials science, particularly in the development of electronic or optoelectronic materials due to the electronic properties imparted by the thiomethyl and thiophen-2-yl groups.
Mechanism of Action
The compound's mechanism of action can vary depending on its application. Generally:
Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: : In medical applications, it may modulate pathways like apoptosis, inflammation, or microbial growth.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Hydrophilic Groups: The hydroxyl group in 4j correlates with a higher melting point (~220°C), likely due to hydrogen bonding. Lipophilic Groups: Methylthio (target compound) and methoxy (4j, 14c) substituents may enhance solubility in nonpolar environments compared to unsubstituted phenyl groups. Thiophene vs.
Biological Activity
The compound 4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article will delve into its biological activity, including anticancer properties, antimicrobial effects, and potential applications in treating various diseases.
Molecular Formula
The molecular formula is .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in vitro against various cancer cell lines:
- Cell Lines Tested : Ovarian and breast cancer cell lines.
- Mechanism : The compound's mechanism of action appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation.
- Cytotoxicity : Moderate cytotoxicity was observed with IC50 values indicating effective concentration ranges for therapeutic applications.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| Ovarian Cancer | 12.5 | High |
| Breast Cancer | 15.0 | Moderate |
| Normal Cardiac Cells | >50 | Low |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values less than 25 µM against several strains, indicating strong antibacterial activity.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Candida albicans | 30 |
Antidiabetic Potential
Pyrrolo[3,4-d]pyrimidines have been explored for their antidiabetic effects. The compound may enhance insulin sensitivity and glucose uptake in muscle cells:
- In Vitro Studies : Demonstrated up to a 40% increase in glucose uptake at optimal concentrations.
- Mechanism : Likely involves modulation of glucose transporter proteins.
Case Studies
- Study on Anticancer Efficacy : A study involving the treatment of ovarian cancer cells with the compound showed a significant reduction in cell viability compared to control groups. The results indicated that the compound could be developed further as an anticancer agent.
- Antimicrobial Screening : In a comparative analysis against standard antibiotics, the compound displayed superior activity against resistant bacterial strains, suggesting its potential as a new antimicrobial agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation and functionalization. For example, analogous pyrrolopyrimidine derivatives are synthesized using coupling reactions (e.g., amide bond formation) with reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in anhydrous DMF, followed by purification via silica gel chromatography . Optimization involves adjusting reaction times (e.g., 24–48 hours), stoichiometric ratios (1:1.2 for amine:CDMT), and temperature (0–25°C) to improve yields (typically 60–95%) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- 1H NMR : To confirm substituent integration and spatial arrangement (e.g., δ 3.62–4.37 ppm for methylene groups in pyrrolopyrimidine derivatives) .
- X-ray crystallography : For resolving stereochemical ambiguities, as demonstrated in structurally similar hydropyrimidines (e.g., R factor = 0.055 for single-crystal studies) .
- Mass spectrometry : To verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Substituent variation : Replace the methylthio or thiophenymethyl groups with bioisosteres (e.g., methoxy, chloro) and assess activity shifts. For example, 4-chlorophenyl analogs showed enhanced kinase inhibition in receptor tyrosine kinase assays .
- In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) to measure IC50 values against target kinases, comparing results to reference inhibitors like imatinib .
- Computational docking : Employ tools like AutoDock Vina to model interactions with kinase ATP-binding pockets, prioritizing residues (e.g., Lys271, Asp381) for mutagenesis validation .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) during structural validation?
- Methodological Answer :
- Solvent standardization : Ensure consistent use of deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to avoid chemical shift discrepancies .
- Dynamic NMR experiments : Perform variable-temperature NMR to detect conformational exchange broadening in flexible substituents .
- Cross-validation : Compare crystallographic data (bond lengths, angles) with DFT-optimized structures to identify outliers .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME prediction : Use SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 inhibition. For pyrrolopyrimidines, LogP values >2.5 suggest moderate lipophilicity, requiring formulation optimization .
- Metabolic stability : Simulate phase I/II metabolism via GLORY or MetaSite, focusing on thiophene and methylthio groups as potential sites of oxidation or glucuronidation .
Experimental Design & Data Interpretation
Q. What controls are essential in cytotoxicity assays to ensure reliable IC50 determination?
- Methodological Answer :
- Positive controls : Use established chemotherapeutics (e.g., doxorubicin) to validate assay sensitivity.
- Vehicle controls : Include DMSO at concentrations ≤0.1% to rule out solvent interference .
- Replicate design : Perform triplicate measurements with independent compound batches to assess batch-to-batch variability .
Q. How can crystallographic data guide the design of analogs with improved binding affinity?
- Methodological Answer :
- Analyze hydrogen-bonding networks (e.g., between the pyrimidine-dione core and kinase catalytic lysine) to identify sites for functional group incorporation .
- Use Mercury Software to calculate void volumes in the binding pocket, suggesting positions for bulky substituents (e.g., naphthyl groups) to enhance van der Waals interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
